molecular formula C8H13NO B169371 (1r,3r,5r,7r)-2-Oxa-6-azaadamantane CAS No. 19557-29-0

(1r,3r,5r,7r)-2-Oxa-6-azaadamantane

Cat. No. B169371
CAS RN: 19557-29-0
M. Wt: 139.19 g/mol
InChI Key: BYUVHGGRVBURLF-UHFFFAOYSA-N
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Description

“(1r,3r,5r,7r)-2-Oxa-6-azaadamantane” is a chemical compound with the molecular formula C8H13NO. It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “(1r,3r,5r,7r)-2-Oxa-6-azaadamantane” is 139.19 g/mol. The specific molecular structure is not provided in the search results .


Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving "(1r,3r,5r,7r)-2-Oxa-6-azaadamantane" .


Physical And Chemical Properties Analysis

“(1r,3r,5r,7r)-2-Oxa-6-azaadamantane” has a molecular weight of 139.19 g/mol. The compound’s boiling point is predicted to be 223.7±40.0 °C, and its density is predicted to be 1.100±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .

Scientific Research Applications

Organocatalytic Aerobic Alcohol Oxidation

  • Application : Shibuya et al. (2011) describe an organocatalytic system using 5-Fluoro-2-azaadamantane N-oxyl for efficient aerobic alcohol oxidation. This method offers a mild, acid-free, metal-free approach suitable for various applications, emphasizing its environmental friendliness and broad scope (Shibuya et al., 2011).

Oxidation Products of Heteroadamantyl-substituted Hydrazines

  • Application : Li et al. (2010) studied the oxidation of 2,6-bi-(2'-oxa-6'-azaadamantane-6'-yl)-2,6-diazaadamantane. Their research provides insight into the electronic interactions and potential applications in the synthesis of complex organic compounds (Li et al., 2010).

Catalytic Oxidation of Alcohols

  • Application : Shibuya et al. (2006) developed stable nitroxyl radicals for the efficient oxidation of alcohols. These catalysts, including 2-azaadamantane N-oxyl (AZADO), show superior proficiency in converting sterically hindered alcohols to carbonyl compounds (Shibuya et al., 2006).

Synthesis of Azaadamantane Derivatives

  • Application : Wu et al. (2018) synthesized 2-Azaadamantan-6-one and related derivatives. This work is significant for the creation of novel organic structures with potential applications in various chemical syntheses (Wu et al., 2018).

Solvent-Free Aerobic Oxidation

  • Application : Kuang et al. (2011) established a green protocol for the aerobic oxidation of alcohols using 1-Methyl-2-azaadamantane N-oxyl. Their approach emphasizes solvent-free conditions and the reusability of the catalyst (Kuang et al., 2011).

Intramolecular Redox Reactions

  • Application : Vatsadze et al. (2006) explored the redox behavior in diazabicyclo compounds, providing a foundation for understanding complex redox processes in organic chemistry (Vatsadze et al., 2006).

Preparation Methods for Oxidation Catalysts

  • Application : Shibuya et al. (2011) discuss scalable preparation methods for AZADO and related radicals. This research is pivotal for the commercialization of these radicals, offering green alternatives in alcohol oxidation (Shibuya et al., 2011).

NMR Studies of Azaadamantane Derivatives

  • Application : Fernández et al. (1989) used NMR methods to study azaadamantane derivatives. Their findings are crucial for understanding the structural and electronic properties of these compounds (Fernández et al., 1989).

Synthesis of Spiroaminals

  • Application : Sinibaldi and Canet (2008) review the synthesis of spiroaminals, including 1-oxa-6-azaspiro derivatives. These compounds have significant biological activities and represent important targets in chemical synthesis (Sinibaldi & Canet, 2008).

Safety And Hazards

The safety data sheet for “(1r,3r,5r,7r)-2-Oxa-6-azaadamantane” provides several precautionary statements. It advises against breathing in dust/fume/gas/mist/vapours/spray and recommends using personal protective equipment as required . It also suggests that the compound should be handled under inert gas and protected from moisture .

Future Directions

The search results do not provide specific information on the future directions of "(1r,3r,5r,7r)-2-Oxa-6-azaadamantane" .

properties

IUPAC Name

2-oxa-6-azatricyclo[3.3.1.13,7]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-5-2-8-4-6(9-5)3-7(1)10-8/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUVHGGRVBURLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(N2)CC1O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,3r,5r,7r)-2-Oxa-6-azaadamantane

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